molecular formula C17H22N4O5 B14156383 Mitomycin C, ethylamine CAS No. 4117-84-4

Mitomycin C, ethylamine

Cat. No.: B14156383
CAS No.: 4117-84-4
M. Wt: 362.4 g/mol
InChI Key: WXANZYJDRSMLFO-CJUKMMNNSA-N
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Description

Mitomycin C, ethylamine is a derivative of mitomycin C, a potent antitumor antibiotic first isolated from the bacterium Streptomyces caespitosus. Mitomycin C is known for its ability to inhibit DNA synthesis, making it a valuable chemotherapeutic agent. The ethylamine derivative retains the core structure of mitomycin C but includes an ethylamine group, which can influence its chemical properties and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of mitomycin C, ethylamine typically involves the modification of mitomycin C. One common method is the substitution of the aziridine ring at the C7 position with an ethylamine group. This can be achieved through a series of chemical reactions, including:

    Nitration: Introduction of a nitro group to the mitomycin C molecule.

    Reduction: Reduction of the nitro group to an amine.

    Alkylation: Introduction of the ethylamine group through an alkylation reaction.

Industrial Production Methods

Industrial production of this compound involves large-scale fermentation of Streptomyces caespitosus to produce mitomycin C, followed by chemical modification to introduce the ethylamine group. The fermentation process is optimized to maximize the yield of mitomycin C, and the subsequent chemical reactions are carried out under controlled conditions to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Mitomycin C, ethylamine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can modify the functional groups on the molecule.

    Substitution: The ethylamine group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve nucleophiles like amines and alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinone derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

Mitomycin C, ethylamine has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methods.

    Biology: Employed in cell biology research to investigate DNA damage and repair mechanisms.

    Medicine: Utilized as a chemotherapeutic agent in the treatment of various cancers, including bladder and gastrointestinal cancers.

    Industry: Applied in the development of new pharmaceuticals and as a tool in drug discovery research.

Mechanism of Action

Mitomycin C, ethylamine exerts its effects by inhibiting DNA synthesis. The compound is activated in vivo to form a bifunctional alkylating agent that cross-links DNA strands. This cross-linking prevents DNA replication and transcription, leading to cell death. The primary molecular targets are the guanine and cytosine bases in DNA, and the pathways involved include DNA damage response and repair mechanisms.

Comparison with Similar Compounds

Similar Compounds

    Mitomycin A: Another derivative of mitomycin with similar antitumor properties.

    Porfiromycin: A related compound with a similar mechanism of action but different chemical structure.

    Aziridines: A class of compounds containing the aziridine ring, which is also present in mitomycin C.

Uniqueness

Mitomycin C, ethylamine is unique due to the presence of the ethylamine group, which can influence its chemical reactivity and biological activity. This modification can enhance its solubility, stability, and potentially its therapeutic efficacy compared to other mitomycin derivatives.

Properties

CAS No.

4117-84-4

Molecular Formula

C17H22N4O5

Molecular Weight

362.4 g/mol

IUPAC Name

[(4S,6S,7R,8S)-11-(ethylamino)-7-methoxy-12-methyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl]methyl carbamate

InChI

InChI=1S/C17H22N4O5/c1-4-19-11-7(2)13(22)12-10(14(11)23)8(6-26-16(18)24)17(25-3)15-9(20-15)5-21(12)17/h8-9,15,19-20H,4-6H2,1-3H3,(H2,18,24)/t8-,9+,15+,17-/m1/s1

InChI Key

WXANZYJDRSMLFO-CJUKMMNNSA-N

Isomeric SMILES

CCNC1=C(C(=O)C2=C(C1=O)[C@H]([C@@]3(N2C[C@H]4[C@@H]3N4)OC)COC(=O)N)C

Canonical SMILES

CCNC1=C(C(=O)C2=C(C1=O)C(C3(N2CC4C3N4)OC)COC(=O)N)C

Origin of Product

United States

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